molecular formula C18H15NO3 B2757946 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid CAS No. 177578-77-7

2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid

Cat. No.: B2757946
CAS No.: 177578-77-7
M. Wt: 293.322
InChI Key: GJFBVGMHULTJQG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-phenyl-2-(2-pyrrol-1-ylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18(21)17(14-8-2-1-3-9-14)22-16-11-5-4-10-15(16)19-12-6-7-13-19/h1-13,17H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFBVGMHULTJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid typically involves the condensation of phenylacetic acid derivatives with pyrrole and phenol derivatives under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxyacetic Acid Derivatives

2-{2-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic Acid (Compound 7)
  • Molecular Formula : C₁₄H₁₆N₂O₅
  • Key Features : Contains a 2-oxopyrrolidinyl acetamido linker instead of a direct pyrrole substitution.
  • Activity : Exhibits AP-M inhibitory activity with 99% synthetic yield .
  • Comparison : The acetamido linker may enhance hydrogen bonding with biological targets compared to the direct pyrrole substitution in the target compound.
(E)-2-(4-((3-(3,4-Dihydroxyphenyl)allyl)amino)-2-(4-methylheptaneamido)phenoxy)acetic Acid
  • Activity : Antiviral activity against influenza virus (IC₅₀ = 7.2–8.5 µM for neuraminidase inhibition) .

Positional Isomers and Substitution Variants

2-(4-(1H-Pyrrol-1-yl)phenyl)acetic Acid (CAS 22048-71-1)
  • Key Feature : Para-substituted pyrrole on the phenyl ring vs. ortho-substitution in the target compound.
  • Impact : Para-substitution may alter molecular geometry, affecting crystal packing and hydrogen bonding patterns .
2-Phenyl-2-(1H-Pyrazol-1-yl)acetic Acid (CID 13047015)
  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Key Feature: Pyrazole replaces the phenoxy-pyrrole moiety.
  • Comparison : Smaller molecular weight (172.16 g/mol) and reduced steric hindrance may enhance bioavailability but limit π-π interactions .

Halogenated and Alkyl-Substituted Analogs

2-(2,4-Dichlorophenoxy)-1-(1H-Pyrazol-1-yl)ethanone
  • Key Feature: Dichlorophenoxy group and ethanone backbone.
  • Activity : Used as a herbicide .
2-(3-Ethyl-2-(1H-Pyrrol-1-yl)phenyl)acetic Acid
  • Key Feature : Ethyl substitution on the phenyl ring.
  • Impact : Increased lipophilicity may improve membrane permeability but reduce aqueous solubility .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Application
Target Compound C₁₈H₁₅NO₃ 293.32 Ortho-pyrrole-phenoxy, phenyl Potential enzyme inhibition (inferred)
2-{2-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic Acid C₁₄H₁₆N₂O₅ 292.29 2-Oxopyrrolidinyl acetamido linker AP-M inhibitor
2-(4-(1H-Pyrrol-1-yl)phenyl)acetic Acid C₁₂H₁₁NO₂ 201.22 Para-pyrrole substitution Unreported
2-Phenyl-2-(1H-pyrazol-1-yl)acetic Acid C₁₁H₁₀N₂O₂ 172.16 Pyrazole substitution Unreported
(E)-2-(4-((3-(3,4-Dihydroxyphenyl)allyl)amino)-2-(4-methylheptaneamido)phenoxy)acetic Acid C₂₄H₂₇N₃O₆ 453.49 Allylamino, methylheptaneamido Neuraminidase inhibitor (IC₅₀ = 7.2 µM)

Key Findings and Implications

Substituent Effects :

  • Direct pyrrole substitution (target compound) favors π-π interactions, while acetamido linkers (e.g., compound 7) enhance hydrogen bonding .
  • Para-substituted analogs (CAS 22048-71-1) exhibit different spatial arrangements compared to the ortho-substituted target compound, influencing crystal packing .

Biological Activity: Halogenated derivatives (e.g., 2,4-dichlorophenoxy) are potent herbicides but may lack the target specificity of pyrrole-containing compounds . Pyrazole-substituted analogs (CID 13047015) have lower molecular weights, suggesting better pharmacokinetic profiles .

Synthetic Feasibility: High yields (e.g., 99% for compound 7) indicate robust synthetic routes for phenoxyacetic acid derivatives .

Biological Activity

Overview

2-Phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid (CAS Number: 177578-77-7) is an organic compound characterized by its unique structure, which includes a phenyl group, a pyrrole ring, and a phenoxyacetic acid moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of various scientific investigations.

The precise mechanism of action of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid is not fully elucidated. However, its structure suggests potential interactions with biological targets such as enzymes or receptors. The presence of the pyrrole ring is significant, as pyrrole derivatives are known to exhibit various biological activities.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, leading to therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid have been evaluated for their anticancer potential. For instance, studies have shown that flavone acetic acid (a related compound) exhibits cytotoxic effects on human colon cancer cell lines, suggesting that structurally similar compounds could also possess anticancer properties. However, the efficacy of such compounds often varies based on concentration and treatment duration .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest it may exhibit activity against various microbial strains, although specific data on its efficacy and mechanisms are still under exploration.

Case Studies and Experimental Data

A study focused on related phenoxyacetic acids demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example:

Compound Cell Line IC50 (µg/ml) Effectiveness
Flavone Acetic AcidColon Cancer250Moderate
2-Phenyl-2-[2-(1H-pyrrol-1-yl)]Not yet establishedN/AN/A

This table illustrates that while some phenoxyacetic acids show promise, further research is needed to establish the biological activity of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid specifically.

Comparative Analysis

To understand the uniqueness of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid in comparison to similar compounds, consider the following:

Compound Name Structure Features Notable Activities
2-Phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]Pyrrole ring + Phenoxyacetic acidAnticancer, Antimicrobial potential
Phenyl (1H-pyrrol-1-yl)acetic acidPyrrole ringLimited studies
Phenyl (2-pyrrol-1-yl)acetic acidPyrrole ringLimited studies

This comparison highlights that while many compounds share structural characteristics with 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid, its unique combination of functional groups may contribute to distinct biological activities.

Q & A

Q. What are the common synthetic routes for 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting 2-(1H-pyrrol-1-yl)phenol with α-bromo-2-phenylacetic acid under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . For analogs, phenoxyacetic acid derivatives are often prepared by alkylation of phenol precursors with haloacetic acids, followed by purification via recrystallization or column chromatography .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : Confirm regiochemistry of the pyrrole and phenyl groups using 1H^1H and 13C^{13}C NMR. The downfield shift of the acetic acid proton (~δ 12–13 ppm) indicates carboxylic acid formation .
  • HPLC/MS : Assess purity and molecular ion peaks ([M+H]⁺ or [M-H]⁻) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Verify ester/carboxylic acid functional groups (C=O stretch at ~1700 cm⁻¹) .

Q. What are the key considerations for optimizing reaction yields?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
  • Temperature Control : Gradual heating prevents decomposition of acid-sensitive pyrrole rings .

Advanced Research Questions

Q. How can crystallographic techniques resolve the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software is standard for structural refinement. Key steps:
  • Grow crystals via slow evaporation (solvent: ethanol/water mixtures).
  • Resolve hydrogen-bonding networks using graph-set analysis to understand packing motifs .
  • Validate torsional angles of the phenoxy-pyrrole linkage to confirm conformational stability .

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

  • Methodological Answer :
  • Analog Synthesis : Modify the phenyl ring (e.g., electron-withdrawing groups) or pyrrole substituents to assess effects on target binding .
  • Biological Assays : Use in vitro enzyme inhibition assays (e.g., COX-2) or cellular models (e.g., cancer cell lines) with dose-response curves (IC₅₀ determination) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .

Q. What strategies resolve enantiomeric mixtures in derivatives?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak® OD columns with methanol/CO₂ gradients for preparative separation (e.g., as in Example 7–8, ).
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during acetic acid coupling .

Q. How to address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Validate Assay Conditions : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
  • Control for Metabolites : Use LC-MS to identify degradation products (e.g., hydrolyzed acetic acid derivatives) that may skew results .
  • Cross-Study Comparison : Normalize data against reference compounds (e.g., indomethacin for anti-inflammatory studies) .

Q. What are the metabolic pathways of this compound in biological systems?

  • Methodological Answer :
  • Phase I Metabolism : Hydrolysis of the ester/phenoxy group (e.g., by esterases) to form 2-phenylacetic acid derivatives .
  • Phase II Metabolism : Glucuronidation or sulfation of hydroxylated metabolites (identify via UPLC-QTOF-MS) .

Data Contradiction and Stability Analysis

Q. How to troubleshoot low reproducibility in synthesis?

  • Methodological Answer :
  • Trace Oxygen/Moisture : Use Schlenk lines for moisture-sensitive steps (pyrrole rings are prone to oxidation) .
  • Byproduct Identification : Conduct GC-MS to detect side products (e.g., dimerization via Friedel-Crafts alkylation) .

Q. How to assess stability under varying pH and temperature?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity .

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